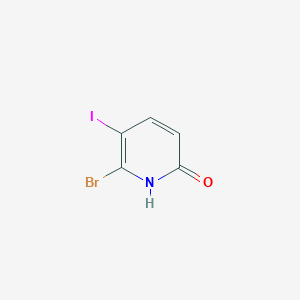

6-Bromo-5-iodopyridin-2-ol

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of chemical and biological systems. researchgate.netresearchgate.net As a polar and ionizable aromatic molecule, the pyridine nucleus is a key component in numerous natural products, including alkaloids. thieme.de In medicinal chemistry, the incorporation of a pyridine moiety is a well-established strategy to enhance the solubility and bioavailability of drug candidates. researchgate.netresearchgate.net Consequently, pyridine derivatives are integral to a wide range of pharmaceuticals, demonstrating efficacy as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. scispace.com Beyond pharmaceuticals, these scaffolds are crucial in the development of agrochemicals such as insecticides and fungicides, as well as in the creation of dyes and specialized polymers. researchgate.netresearchgate.net The adaptability of the pyridine ring as a reactant and a foundational structure for chemical modification underscores its profound significance across the chemical sciences. researchgate.netthieme.de

Strategic Utility of Polyhalogenated Pyridine Derivatives as Synthetic Precursors

Polyhalogenated pyridine derivatives are exceptionally useful intermediates in organic synthesis, primarily due to the differential reactivity of the halogen substituents. nih.gov The presence of multiple halogens, such as bromine and iodine, on the same pyridine ring enables chemists to perform sequential and site-selective cross-coupling reactions. scirp.org This selectivity is governed by the distinct bond dissociation energies and electronic properties of the carbon-halogen bonds (e.g., C-I vs. C-Br), allowing one halogen to react while another remains intact for a subsequent transformation. nih.gov

This strategic utility is frequently exploited in palladium-catalyzed reactions like the Suzuki, Sonogashira, and Stille couplings, as well as in nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.com The ability to introduce different functional groups at specific positions on the pyridine core in a controlled, stepwise manner is invaluable for the rapid diversification of molecular structures and the efficient synthesis of complex, highly functionalized target molecules. nih.gov This makes polyhalogenated pyridines powerful building blocks for creating novel compounds for drug discovery and materials science. mdpi.com

Historical Context of Halopyridinol Synthesis and Reactivity Research

The history of halopyridinols is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated in 1849 by the Scottish scientist Thomas Anderson from oil obtained by heating animal bones. A major breakthrough in pyridine synthesis and functionalization came in 1914 when Aleksei Chichibabin discovered a method for the direct amination of the pyridine ring using sodium amide. google.comvdoc.pub This reaction, now known as the Chichibabin reaction, became a cornerstone of heterocyclic chemistry and provided a direct route to 2-aminopyridines, which are key precursors for many other pyridine derivatives, including pyridinols. scispace.comgoogle.com

Early methods for preparing aminopyridines, often precursors to pyridinols, also included the Hofmann reaction on pyridinecarboxamides. vdoc.pub The development of halogenation techniques throughout the 20th century, combined with methods to convert amino or other functional groups into hydroxyl groups, paved the way for the synthesis of a wide variety of halopyridinols. vdoc.pub Research into the reactivity of these compounds, particularly their use in cross-coupling reactions, gained significant momentum with the advent of palladium catalysis, allowing for the selective functionalization that defines their modern utility. researchgate.netthieme-connect.com

Research Landscape and Gaps Pertaining to 6-Bromo-5-iodopyridin-2-ol

The research landscape for 6-bromo-5-iodopyridin-2-ol indicates that it is primarily recognized as a synthetic building block, valued for the orthogonal reactivity of its bromine and iodine substituents. Its molecular structure (Table 1) suggests it is well-suited for sequential cross-coupling reactions, a hallmark of polyhalogenated heterocycles. Synthetic routes to related polyhalogenated pyridines often involve the stepwise halogenation of a pyridine precursor or a lithiation-halogenation sequence on a di-halogenated starting material. scirp.org For instance, a common approach involves the selective lithiation of a dibromopyridine at low temperatures, followed by quenching with an iodine source. scirp.org

However, a detailed survey of the scientific literature reveals a notable gap in dedicated research specifically focused on 6-bromo-5-iodopyridin-2-ol. While its positional isomers, such as 5-bromo-3-iodopyridin-2-ol, have been subjects of study, 6-bromo-5-iodopyridin-2-ol itself appears infrequently in peer-reviewed studies detailing its specific reactivity profile, optimization of its synthesis, or its incorporation into functional molecules. rsc.org The bulk of available information comes from chemical supplier catalogs, confirming its commercial availability but lacking in-depth experimental data. This suggests that while its potential utility is recognized by its inclusion in chemical catalogues, its specific chemical behaviour and applications remain an underexplored area in academic and industrial research, presenting an opportunity for future investigation.

Data Tables

Table 1: Physicochemical Properties of 6-Bromo-5-iodopyridin-2-ol This table is interactive. Click on headers to sort.

| Property | Value |

|---|---|

| CAS Number | 1704065-08-6 |

| Molecular Formula | C₅H₃BrINO |

| Molecular Weight | 299.89 g/mol |

| InChI Key | SSXZQQIRUODWRF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=O)N=C(C1I)Br)O |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 2-aminopyridine |

| 5-bromo-3-iodopyridin-2-ol |

| 6-Bromo-5-iodopyridin-2-ol |

| Pyridine |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXZQQIRUODWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 5 Iodopyridin 2 Ol

Regioselective Halogenation Strategies for Pyridin-2-ol Derivatives

Achieving the desired substitution pattern on a pyridine (B92270) ring requires careful control of reaction conditions and the choice of halogenating agents. The inherent reactivity of the pyridine nucleus, which is often electron-deficient, can be modulated by the presence of directing groups and the selection of specific synthetic methodologies.

Direct Halogenation Protocols (e.g., N-halosuccinimides, molecular halogens)

Direct halogenation is a primary method for introducing halogen atoms onto the pyridine ring. The choice between molecular halogens (like Br₂ and I₂) and N-halosuccinimides (such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS)) often dictates the regioselectivity and efficiency of the reaction.

N-halosuccinimides are frequently favored for their milder reaction conditions and improved selectivity compared to their molecular halogen counterparts. For instance, the synthesis of 5-bromo-3-iodo-pyridin-2-ol has been achieved by the iodination of 5-bromo-2-hydroxypyridine (B85227) using NIS in acetonitrile, resulting in a high yield. guidechem.com This approach highlights the utility of N-halosuccinimides in the regioselective halogenation of pyridinone systems. The reaction is typically performed under an inert atmosphere and may require refluxing for completion. guidechem.com

Molecular halogens can also be employed, often in the presence of an acid or a Lewis acid catalyst, to enhance their electrophilicity. However, these conditions can sometimes lead to lower selectivity and the formation of polyhalogenated byproducts. The use of photocatalysts in conjunction with N-halosuccinimides represents a modern approach to achieve high regioselectivity under mild conditions. mdpi.com

Table 1: Comparison of Direct Halogenation Reagents for Pyridin-2-ol Derivatives

| Halogenating Agent | Typical Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature or reflux | Mild conditions, good selectivity | Can require a catalyst for less reactive substrates |

| N-Iodosuccinimide (NIS) | Acetonitrile, reflux | Effective for iodination, high yields | Can be less reactive than other iodinating agents |

| Molecular Bromine (Br₂) ** | Acetic acid, often with a catalyst | Powerful brominating agent | Harsh conditions, potential for over-bromination |

| Molecular Iodine (I₂) ** | With an oxidizing agent (e.g., HIO₃) | Strong iodinating agent | Can lead to mixtures of products |

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as a halogen source, to introduce a substituent at a specific location.

For pyridin-2-ol derivatives, the hydroxyl group (or a protected form) can act as a DMG. For example, the O-tetrahydropyran-2-yloxy (OTHP) group has been shown to be an effective ortho-directing group in the lithiation of pyridines. researchgate.net The lithiation is typically carried out at low temperatures (-78 °C) using a strong base like n-butyllithium in an ethereal solvent such as tetrahydrofuran (B95107) (THF). researchgate.net Subsequent addition of an electrophilic halogen source, like iodine (I₂) or 1,2-dibromo-1,1,2,2-tetrachloroethane, introduces the halogen at the ortho position. arkat-usa.org This method provides excellent control over the position of halogenation. wikipedia.org

The choice of base and the presence of additives like tetramethylethylenediamine (TMEDA) can significantly influence the efficiency of the metalation. harvard.edu The use of hindered amide bases such as lithium tetramethylpiperidide (LTMP) can also be effective, particularly for substrates with sensitive functional groups. arkat-usa.org

Halogen Dance Reactions and Halogen Exchange Methodologies

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. researchgate.netnih.gov This phenomenon can be exploited for the synthesis of specific regioisomers that are difficult to access through direct methods. The reaction typically proceeds through a series of deprotonation and metal-halogen exchange steps. nih.gov Recent advancements have shown that catalytic amounts of bases like potassium hexamethyldisilazide (KHMDS) can dramatically accelerate these reactions for bromoarenes. nih.govchemrxiv.orgchemrxiv.org

Halogen exchange reactions, on the other hand, involve the replacement of one halogen atom with another. While not a primary method for the initial synthesis of 6-bromo-5-iodopyridin-2-ol, it can be a useful strategy for modifying related halogenated pyridines.

Precursor Synthesis and Functional Group Interconversions Leading to 6-Bromo-5-iodopyridin-2-ol

An alternative to direct halogenation of the pyridin-2-ol core is to construct the desired molecule from a pre-functionalized precursor. This approach often allows for greater control over the final substitution pattern.

Routes from Substituted Pyridinones and Related Heterocycles

One common strategy involves the sequential halogenation of a pyridinone precursor. For example, one could start with a brominated pyridinone and then introduce the iodine atom, or vice versa. The synthesis of 5-bromo-3-iodopyridin-2(1H)-one has been reported through the iodination of 5-bromo-2-aminopyridine followed by diazotization and hydrolysis, or by direct iodination of 5-bromo-pyridin-2-ol. guidechem.com

A lithiation-iodination approach starting from 2,6-dibromopyridine (B144722) has also been described. Selective lithiation at the 5-position followed by quenching with iodine yields 6-bromo-5-iodopyridine intermediates, which can then be converted to the final pyridin-2-ol.

Table 2: Selected Precursor-Based Routes to Halogenated Pyridin-2-ols

| Starting Material | Key Transformation(s) | Target Intermediate/Product |

| 2-Amino-5-bromopyridine | Iodination, Diazotization, Hydrolysis | 5-Bromo-3-iodopyridin-2-ol |

| 5-Bromo-2-hydroxypyridine | Iodination (e.g., with NIS) | 5-Bromo-3-iodopyridin-2-ol |

| 2,6-Dibromopyridine | Lithiation, Iodination, Hydroxylation | 6-Bromo-5-iodopyridin-2-ol |

Reductive and Oxidative Manipulations of Substituted Pyridines

Functional group interconversions, including reduction and oxidation, play a crucial role in the synthesis of complex pyridines. For instance, a pyridine N-oxide can be used to activate the pyridine ring for certain substitution reactions. google.com The N-oxide can be more susceptible to electrophilic substitution than the parent pyridine. google.com After the desired substituents are in place, the N-oxide is then reduced back to the pyridine. Common reducing agents for this purpose include phosphorus trichloride (B1173362) or sulfur dioxide. google.com

Oxidative dearomatization of pyridines is another advanced strategy that can provide access to highly functionalized piperidine (B6355638) derivatives, which can then be re-aromatized to form substituted pyridines. nih.gov These methods, while powerful, are often complex and reserved for specific synthetic challenges.

Green Chemistry Approaches and Sustainable Synthesis of 6-Bromo-5-iodopyridin-2-ol

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules like 6-bromo-5-iodopyridin-2-ol. The goal is to develop processes that are not only efficient but also environmentally benign, reducing waste and energy consumption.

The move away from volatile organic solvents is a cornerstone of green chemistry. Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, can significantly reduce chemical waste. While specific solvent-free methods for the synthesis of 6-bromo-5-iodopyridin-2-ol are not yet widely reported in publicly available literature, this approach remains a key area of interest for future research.

Microwave-assisted synthesis, on the other hand, has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. The application of this technology to the halogenation of pyridin-2-ol precursors could offer a more sustainable route to 6-bromo-5-iodopyridin-2-ol by minimizing energy consumption and potentially enabling solvent-free conditions.

A hypothetical comparison of conventional heating versus microwave-assisted synthesis for a key halogenation step is presented in the table below.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Solvent Volume | Large | Reduced or solvent-free |

| Product Yield | Moderate to high | Often higher |

| Side Reactions | More prevalent | Reduced |

Photocatalysis and electrocatalysis represent cutting-edge approaches in sustainable synthesis. These methods utilize light energy or electrical current, respectively, to drive chemical transformations, often under mild conditions.

Photocatalysis: This technique could potentially be applied to the synthesis of 6-bromo-5-iodopyridin-2-ol through the light-induced generation of reactive halogen species. A suitable photocatalyst could enable the selective bromination and iodination of the pyridin-2-ol scaffold at lower temperatures and with greater atomic economy compared to traditional methods.

Electrocatalysis: Electrocatalytic methods offer another promising avenue for the green synthesis of this compound. By using an electric current to mediate the halogenation reactions, the need for chemical oxidants or reductants can be eliminated, thereby reducing waste. The selectivity of the bromination and iodination steps could be precisely controlled by adjusting the applied potential.

While specific, detailed research findings on the dedicated photocatalytic or electrocatalytic synthesis of 6-bromo-5-iodopyridin-2-ol are still emerging, these methodologies hold significant promise for the future of its production.

Mechanistic Investigations of 6-Bromo-5-iodopyridin-2-ol Formation

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of 6-bromo-5-iodopyridin-2-ol, improving yields, and minimizing the formation of byproducts.

For instance, in a typical electrophilic aromatic substitution pathway, the rate of the reaction would be dependent on the concentrations of the pyridin-2-ol substrate and the electrophilic halogenating agent.

The formation of 6-bromo-5-iodopyridin-2-ol proceeds through a series of intermediates and transition states. In a conventional synthesis involving electrophilic substitution, the reaction likely proceeds through the formation of a sigma complex (also known as an arenium ion) as a key intermediate. The stability of this intermediate is influenced by the directing effects of the existing substituents on the pyridine ring. The hydroxyl group at the 2-position and the bromine at the 6-position both play a role in directing the incoming electrophilic iodine to the 5-position.

Elucidating the Structure and Electronic Landscape of 6 Bromo 5 Iodopyridin 2 Ol

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic methods provide detailed insights into the molecular framework, connectivity, and functional groups of 6-bromo-5-iodopyridin-2-ol.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic structures. For 6-bromo-5-iodopyridin-2-ol, both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments in solution are critical for a complete assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C3 and C4 positions. The presence of the electron-withdrawing bromine and iodine atoms would shift these signals downfield. The tautomeric equilibrium would be evident by the presence of either a broad, exchangeable signal for the hydroxyl proton (O-H) in the pyridin-2-ol form or an N-H proton signal in the pyridin-2(1H)-one form. The ¹³C NMR spectrum would display five signals for the pyridine (B92270) ring carbons, with the carbons bearing the halogen atoms (C5 and C6) and the oxygen-bearing carbon (C2) being particularly informative.

2D NMR Spectroscopy: To unambiguously assign these signals, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between the vicinal protons at C3 and C4, showing a cross-peak between their signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of the C3-H3 and C4-H4 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two to three bonds. This is crucial for identifying the quaternary carbons (C2, C5, and C6) by observing their correlations with the H3 and H4 protons. For instance, the H4 proton would be expected to show correlations to C2, C3, and C6. These advanced techniques are routinely used for the structural elucidation of complex heterocyclic compounds. ipb.ptumn.edu

Solid-State NMR (ssNMR): Solid-state NMR provides valuable information about the structure in the absence of a solvent. For halogenated heterocycles, ssNMR can probe the local environment of atoms and is particularly sensitive to intermolecular interactions like hydrogen and halogen bonds that define the crystal packing. researchgate.net Changes in the ¹³C chemical shifts between the solution and solid-state can indicate the predominant tautomeric form and the nature of intermolecular forces in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental formula of a compound by providing a highly accurate mass measurement of its molecular ion. rsc.org For 6-bromo-5-iodopyridin-2-ol (C₅H₃BrINO), HRMS would verify the molecular formula with high precision (typically within 5 ppm). uzh.ch

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I). researchgate.netdocbrown.info This results in a characteristic set of peaks for the molecular ion cluster that serves as a definitive confirmation of the presence of both halogen atoms.

Table 1: Predicted HRMS Data for 6-Bromo-5-iodopyridin-2-ol

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| [C₅H₃⁷⁹BrINO] | [M]⁺ | 298.8443 |

| [C₅H₃⁸¹BrINO] | [M+2]⁺ | 300.8422 |

| [C₅H₄⁷⁹BrINO] | [M+H]⁺ | 299.8521 |

| [C₅H₄⁸¹BrINO] | [M+H+2]⁺ | 301.8500 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.netsemanticscholar.org This is particularly useful for investigating the tautomeric equilibrium of 6-bromo-5-iodopyridin-2-ol. wikipedia.orgstackexchange.com

Pyridin-2-ol form: The presence of this tautomer would be indicated by a characteristic broad O-H stretching band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹.

Pyridin-2(1H)-one form: This tautomer would be identified by a strong C=O (carbonyl) stretching absorption between 1640-1680 cm⁻¹ and an N-H stretching band around 3000-3400 cm⁻¹.

Other Vibrations: Both tautomers would exhibit C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations would appear at lower frequencies in the fingerprint region (< 700 cm⁻¹).

The combined analysis of FT-IR and Raman spectra provides a comprehensive picture of the vibrational modes and can help confirm the predominant tautomeric form in the solid state. nih.govresearchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for 6-Bromo-5-iodopyridin-2-ol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Tautomer |

|---|---|---|---|

| O-H stretch | Hydroxyl | 3200 - 3600 (broad) | Pyridin-2-ol |

| N-H stretch | Amide | 3000 - 3400 | Pyridin-2(1H)-one |

| C-H stretch (aromatic) | Pyridine Ring | 3000 - 3100 | Both |

| C=O stretch | Amide Carbonyl | 1640 - 1680 | Pyridin-2(1H)-one |

| C=C / C=N stretch | Pyridine Ring | 1400 - 1600 | Both |

| C-I stretch | Iodo-group | 500 - 600 | Both |

| C-Br stretch | Bromo-group | 550 - 650 | Both |

Single-Crystal X-ray Diffraction Analysis of 6-Bromo-5-iodopyridin-2-ol

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comncl.ac.uk It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. For 6-bromo-5-iodopyridin-2-ol, several key interactions are expected to dictate the supramolecular architecture. researchgate.netacs.org

Hydrogen Bonding: The primary interaction would likely be hydrogen bonding involving the pyridinol/pyridinone functional group. In the pyridin-2(1H)-one form, strong N-H···O=C hydrogen bonds would likely form, leading to the creation of centrosymmetric dimers or extended chains, a common motif in pyridone structures. nih.govznaturforsch.com If the pyridin-2-ol tautomer is present, O-H···N hydrogen bonds would be expected.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions involve the offset or face-to-face arrangement of adjacent rings.

The interplay of these forces—hydrogen bonding, halogen bonding, and π-π stacking—would create a complex and unique three-dimensional crystalline network. researchgate.netacs.org

Conformational Analysis in the Solid State

The most significant conformational feature of 6-bromo-5-iodopyridin-2-ol is its prototropic tautomerism. wikipedia.org Single-crystal X-ray diffraction would unambiguously determine which tautomer, the hydroxy-pyridine or the pyridinone, exists in the crystalline solid. stackexchange.comsemanticscholar.org

The identification is made by precisely measuring the bond lengths within the heterocyclic ring.

In the 2-hydroxypyridine (B17775) form, the C2-O bond would exhibit a single-bond character (approx. 1.36 Å), and the ring would display bond lengths characteristic of an aromatic system.

In the pyridin-2(1H)-one form, the C2-O bond would have a distinct double-bond character (approx. 1.24 Å), and the C-C and C-N bonds within the ring would show a greater degree of single/double bond alternation compared to a purely aromatic system. nih.gov

Furthermore, the analysis would reveal the planarity of the pyridine ring and the relative orientation of the substituents. The crystal structure provides a static snapshot of the molecule's lowest energy conformation in the solid state, which is heavily influenced by the optimization of intermolecular interactions within the crystal lattice. nih.govnih.gov

Hydrogen Bonding Networks and Supramolecular Assembly

The molecular structure of 6-bromo-5-iodopyridin-2-ol is primed for participation in extensive intermolecular interactions, primarily through hydrogen and halogen bonding, which dictate its supramolecular assembly in the solid state. The pyridin-2-ol moiety can exist in a tautomeric equilibrium with its keto form, 6-bromo-5-iodo-1H-pyridin-2-one. Both forms possess a hydrogen bond donor (the hydroxyl -OH or the amine N-H group) and acceptor sites (the pyridine nitrogen or the carbonyl oxygen).

This arrangement facilitates the formation of robust hydrogen-bonded networks. Typically, pyridin-2-ol and its derivatives form centrosymmetric dimers via a pair of N-H···O or O-H···N hydrogen bonds. researchgate.net In the case of 6-bromo-5-iodopyridin-2-ol, it is highly probable that similar dimeric structures are formed, creating a stable supramolecular synthon. These dimers can then further assemble into chains or more complex three-dimensional architectures through weaker interactions.

In addition to hydrogen bonding, the presence of both bromine and iodine atoms introduces the potential for halogen bonding. researchgate.net Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen or oxygen atom of a neighboring molecule. diva-portal.org Studies on related halopyridines have shown that halogen bonding can be a significant structure-determining force, often competing with or complementing hydrogen bonds. researchgate.netnih.gov For instance, in the crystal structure of 2-amino-5-iodopyridinium bromide, both hydrogen and halogen bonding are observed. clarku.edu The iodine atom, being larger and more polarizable than bromine, is a stronger halogen bond donor, likely forming I···N or I···O interactions. These directional interactions contribute significantly to the stability and specific packing arrangement of the molecules in the crystal lattice. The interplay between strong hydrogen bonds and weaker, yet significant, halogen bonds leads to complex and fascinating supramolecular assemblies.

Table 1: Potential Intermolecular Interactions in Solid 6-Bromo-5-iodopyridin-2-ol

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Supramolecular Assembly |

|---|---|---|---|---|

| Hydrogen Bond | O-H (ol form) | N (pyridine) | 1.7 - 2.2 | Formation of primary dimers or chains |

| Hydrogen Bond | N-H (one form) | O (carbonyl) | 1.7 - 2.2 | Formation of primary dimers or chains |

| Halogen Bond | C-I | N, O | < 3.5 | Directional control of crystal packing |

| Halogen Bond | C-Br | N, O | < 3.3 | Secondary control of crystal packing |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Stabilizes layered structures |

Gas-Phase Structural Probing (e.g., Microwave Spectroscopy, Electron Diffraction)

Investigating the structure of 6-bromo-5-iodopyridin-2-ol in the gas phase, free from intermolecular forces present in the solid state, provides fundamental data on its intrinsic molecular geometry. Techniques like gas-phase electron diffraction (GED) and microwave (MW) spectroscopy are powerful tools for such determinations. caltech.edu

Gas-Phase Electron Diffraction (GED) allows for the determination of bond lengths, bond angles, and torsional angles of a molecule in its gaseous state. researchgate.net For halogenated pyridines, GED studies have revealed the subtle effects of substituents on the ring geometry. nih.govnih.gov If applied to 6-bromo-5-iodopyridin-2-ol, GED could precisely measure the C-Br, C-I, C-O, and ring C-C and C-N bond lengths, as well as the valence angles. This data would offer insight into the electronic effects of the three different substituents on the pyridine ring structure.

Microwave (MW) Spectroscopy measures the rotational transitions of a molecule, providing highly accurate rotational constants. From these constants, a very precise molecular structure can be derived. nih.gov A key application for this compound would be the investigation of the tautomeric equilibrium between the 2-hydroxy and 2-one forms. acs.org By analyzing the distinct rotational spectra for each tautomer, their relative energies and abundance in the gas phase can be determined. Such studies on 2-hydroxypyridine itself have shown that the pyridin-2-one form is more stable. acs.org The substitution pattern in 6-bromo-5-iodopyridin-2-ol would influence this equilibrium.

Table 2: Representative Gas-Phase Structural Data for Related Pyridine Derivatives

| Compound | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| Pyridine | GED/MW | r(N-C) | 1.338 Å | researchgate.net |

| Pyridine | GED/MW | r(C-C) | 1.392 Å | researchgate.net |

| 2,6-Dichloropyridine | GED | r(C-Cl) | 1.728 Å | researchgate.net |

| 4-Nitropyridine N-oxide | GED | r(N→O) | 1.258 Å | nih.gov |

| 2-Pyridone | MW | Tautomer | Lactam form more stable | acs.org |

Note: This table presents data for related compounds to illustrate the type of information obtained from gas-phase studies, as specific data for 6-bromo-5-iodopyridin-2-ol is not available.

Chiroptical Properties and Stereochemical Considerations (if applicable to derivatives)

The parent molecule, 6-bromo-5-iodopyridin-2-ol, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, chirality can be introduced through derivatization, leading to stereoisomers with distinct biological and chemical properties. google.com The preparation of enantiomerically pure materials is a significant challenge and a crucial aspect of modern chemistry, particularly in pharmacology. uq.edu.au

Chirality could be introduced to derivatives of 6-bromo-5-iodopyridin-2-ol in several ways:

Derivatization at the hydroxyl group: Reaction of the hydroxyl group with a chiral acid or alcohol would form a diastereomeric ester or ether. These diastereomers would have different physical properties and could potentially be separated.

Introduction of a stereocenter on a substituent: Synthesizing derivatives where a substituent attached to the pyridine ring contains a chiral center would make the entire molecule chiral. For example, a chiral alkyl chain could be introduced via cross-coupling reactions at the bromine or iodine positions.

Atropisomerism: If a bulky group is introduced at a position adjacent to another large substituent (e.g., via a Suzuki coupling at the 6-position), rotation around the newly formed single bond could be hindered. This restricted rotation can lead to stable, separable enantiomers known as atropisomers.

Once a chiral derivative is synthesized, its stereochemical purity and absolute configuration must be determined. Chiral high-performance liquid chromatography (HPLC) is a common method for separating enantiomers and determining enantiomeric excess. The absolute configuration can often be established using X-ray crystallography of the pure enantiomer or a derivative thereof.

The study of chiroptical properties, such as specific rotation and circular dichroism (CD), would be essential for characterizing these chiral derivatives. These properties are highly sensitive to the three-dimensional arrangement of atoms and are invaluable for confirming the stereochemical identity of the molecules.

Reactivity and Derivatization Strategies for 6 Bromo 5 Iodopyridin 2 Ol

Chemoselective and Regioselective Functionalization at Halogen Positions

The presence of both a bromine and an iodine atom on the pyridin-2-ol ring allows for selective reactions, primarily dictated by the inherent differences in the carbon-halogen bond strengths (C-I < C-Br) and the choice of catalyst and reaction conditions. This differential reactivity is the key to achieving site-selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The general catalytic cycle for these reactions involves oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

The chemoselectivity in the cross-coupling of dihalogenated substrates is largely governed by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. wikipedia.org This inherent reactivity difference can be exploited to achieve selective coupling at the iodo position of 6-bromo-5-iodopyridin-2-ol.

Achieving selective coupling at the less reactive bromo position in the presence of a more reactive iodo group is a significant challenge. This typically requires specialized catalytic systems or strategic manipulation of reaction conditions to favor oxidative addition at the C-Br bond. While less common, the use of specific ligands that sterically or electronically favor the bromo position, or the temporary protection of the iodo position, could potentially achieve this selectivity. However, literature specifically detailing selective coupling at the bromo position of 6-bromo-5-iodopyridin-2-ol is scarce, highlighting the thermodynamic and kinetic preference for reaction at the C-I bond.

Selective functionalization at the iodo position is the more common and predictable outcome in palladium-catalyzed cross-coupling reactions of 6-bromo-5-iodopyridin-2-ol. The weaker carbon-iodine bond readily undergoes oxidative addition with palladium(0) catalysts under conditions where the carbon-bromine bond remains largely intact.

Suzuki Coupling: In a typical Suzuki reaction, the coupling of an aryl or vinyl boronic acid with 6-bromo-5-iodopyridin-2-ol in the presence of a palladium catalyst and a base would be expected to yield the 5-substituted-6-bromopyridin-2-ol. The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a suitable base like Na₂CO₃ or K₃PO₄, can be optimized to ensure high selectivity.

Sonogashira Coupling: Similarly, the Sonogashira coupling of terminal alkynes with 6-bromo-5-iodopyridin-2-ol, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is expected to proceed selectively at the iodo position. mdpi.com This would provide 6-bromo-5-alkynylpyridin-2-ols, valuable intermediates for further transformations. The reaction conditions, including the choice of palladium catalyst, copper source (e.g., CuI), and amine base (e.g., triethylamine (B128534) or diisopropylamine), are crucial for achieving high yields and selectivity. mdpi.com

Table 1: Predicted Selective Palladium-Catalyzed Cross-Coupling at the Iodo Position of 6-Bromo-5-iodopyridin-2-ol

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Bromo-5-arylpyridin-2-ol |

| Stille | Organostannane | Pd(PPh₃)₄ | 6-Bromo-5-organopyridin-2-ol |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | 6-Bromo-5-organopyridin-2-ol |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Bromo-5-alkynylpyridin-2-ol |

This table represents predicted outcomes based on general reactivity principles. Specific yields and conditions would require experimental verification.

The differential reactivity of the C-I and C-Br bonds opens up the possibility of sequential dual cross-coupling reactions, allowing for the introduction of two different substituents onto the pyridin-2-ol core. libretexts.org This powerful strategy involves a first cross-coupling reaction at the more reactive iodo position under mild conditions, followed by a second coupling at the bromo position, often requiring more forcing conditions or a different catalyst system.

A typical sequence would involve:

First Coupling (at C-I): Reaction of 6-bromo-5-iodopyridin-2-ol with the first coupling partner using a standard palladium catalyst.

Isolation and Purification: The monosubstituted 6-bromo-5-substituted-pyridin-2-ol is isolated.

Second Coupling (at C-Br): The isolated intermediate is then subjected to a second cross-coupling reaction with a different coupling partner, often requiring a more active catalyst (e.g., one with bulky, electron-rich phosphine (B1218219) ligands) or higher temperatures to activate the C-Br bond.

This stepwise approach provides a versatile route to highly functionalized pyridin-2-ol derivatives that would be difficult to access through other methods.

Copper-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann-Type Couplings)

Copper-catalyzed cross-coupling reactions offer a valuable alternative to palladium-based systems, particularly for the formation of carbon-heteroatom bonds. nih.gov

Buchwald-Hartwig Amination: While traditionally a palladium-catalyzed reaction, copper-based systems have also been developed for C-N bond formation. In the context of 6-bromo-5-iodopyridin-2-ol, a Buchwald-Hartwig-type amination would involve the coupling of an amine with the dihalogenated substrate. Studies on the closely related 2-bromo-5-iodopyridine (B107189) have shown that copper-catalyzed amination occurs selectively at the C-5 position (corresponding to the iodo position in the target molecule). This selectivity is attributed to the higher reactivity of the C-I bond under these conditions.

Ullmann-Type Couplings: The classical Ullmann condensation, which uses stoichiometric copper at high temperatures, and modern catalytic Ullmann-type reactions are effective for forming C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org For 6-bromo-5-iodopyridin-2-ol, an Ullmann-type coupling with an alcohol, amine, or thiol would be expected to show a preference for substitution at the iodo position, especially under milder, catalytic conditions.

Table 2: Observed Selectivity in Copper-Catalyzed Amination of a Dihalopyridine Analog

| Substrate | Amine | Catalyst System | Product (Major) | Reference |

| 2-Bromo-5-iodopyridine | Various amines | CuI, 1,2-diol | 2-Bromo-5-aminopyridine | Not found in search results |

This data is based on a closely related analog and suggests a strong preference for reaction at the iodo-position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack. The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in palladium-catalyzed cross-coupling.

In the case of 6-bromo-5-iodopyridin-2-ol, the relative leaving group ability would favor substitution at the bromo position. However, the position of the incoming nucleophile is also directed by the electronic properties of the ring. The electron-withdrawing nature of the nitrogen atom and the other halogen substituent influences the stability of the intermediate Meisenheimer complex.

For 6-bromo-5-iodopyridin-2-ol, nucleophilic attack by strong nucleophiles such as alkoxides, thiolates, or amines could potentially lead to substitution at either the 5- or 6-position. The precise regioselectivity would depend on a combination of factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Detailed experimental studies would be necessary to definitively establish the regiochemical outcome of SNAr reactions on this specific substrate.

Reactivity at the Hydroxyl Moiety of 6-Bromo-5-iodopyridin-2-ol

The hydroxyl group of 6-bromo-5-iodopyridin-2-ol is a primary site for synthetic modification, allowing for the introduction of a wide array of functional groups through alkylation and acylation. Its reactivity is intimately linked to the tautomeric equilibrium that characterizes pyridin-2-ol systems.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 6-bromo-5-iodopyridin-2-ol can undergo O-alkylation to form ethers and O-acylation to form esters. These reactions typically proceed by deprotonation of the hydroxyl group with a suitable base to form an alkoxide or phenoxide-like intermediate, which then acts as a nucleophile.

O-Alkylation: This process involves the reaction of the deprotonated pyridinol with an alkyl halide or another alkylating agent. The choice of base and solvent is crucial for directing the reaction towards O-alkylation versus potential N-alkylation of the corresponding pyridin-2(1H)-one tautomer. For instance, benzylation to form a benzyl (B1604629) ether is a common protecting group strategy that would proceed via this pathway.

O-Acylation: The formation of esters is achieved by reacting the pyridinol with an acylating agent such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct. These acylated derivatives can be useful as intermediates or as final products with modified biological or physical properties.

It is important to note that pyridin-2-ols are ambident nucleophiles, meaning that alkylation and acylation can potentially occur at either the exocyclic oxygen or the ring nitrogen atom. osi.lvresearchgate.net The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the solvent, the counter-ion, and the temperature.

| Reaction Type | Typical Reagents | Potential Products | Key Considerations |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃) | 2-Alkoxy-6-bromo-5-iodopyridine | Competition with N-alkylation of the pyridone tautomer. |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Anhydride (e.g., Ac₂O), Base (e.g., Pyridine) | (6-Bromo-5-iodopyridin-2-yl) acetate | Generally favors O-acylation due to the hardness of the acyl electrophile. |

Tautomerism Studies (Pyridin-2-ol vs. Pyridin-2(1H)-one)

The compound 6-bromo-5-iodopyridin-2-ol exists in a tautomeric equilibrium with its corresponding lactam form, 6-bromo-5-iodo-pyridin-2(1H)-one. This phenomenon is a classic example of prototropic tautomerism, where a proton migrates between the oxygen and nitrogen atoms.

The position of this equilibrium is highly sensitive to the surrounding environment.

In Non-polar Solvents: The pyridin-2-ol (aromatic, "enol") form is generally favored. wikipedia.org

In Polar, Protic Solvents: The pyridin-2(1H)-one (non-aromatic, "keto") form is often predominant, stabilized by intermolecular hydrogen bonding with solvent molecules like water or alcohols. wikipedia.orgwuxibiology.com

In the Solid State: X-ray crystallography and IR spectroscopy have shown that the pyridone form is typically the predominant tautomer in the solid state for the parent compound. wikipedia.org

Theoretical studies, including ab initio and DFT calculations, have been employed to determine the relative energies of the two tautomers. For the parent 2-hydroxypyridine (B17775)/2-pyridone system, the energy difference is very small, confirming the sensitivity of the equilibrium to external factors. wuxibiology.comwayne.edu The presence of electron-withdrawing bromo and iodo substituents on the ring of 6-bromo-5-iodopyridin-2-ol would be expected to influence the electron density and acidity of the N-H and O-H protons, thereby subtly shifting the tautomeric equilibrium compared to the unsubstituted parent compound.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on a pyridine ring is significantly more challenging than on a benzene (B151609) ring. wikipedia.orgyoutube.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. youtube.com This deactivation is further exacerbated if the nitrogen atom becomes protonated or coordinates to a Lewis acid under the reaction conditions, which places a formal positive charge on the ring system. wikipedia.org

For 6-bromo-5-iodopyridin-2-ol, the pyridine ring is already heavily substituted and severely deactivated. The cumulative electron-withdrawing inductive effects of the bromine, iodine, and the oxygen atom (in either tautomeric form) make the ring extremely electron-deficient. Therefore, further electrophilic substitution, such as nitration, halogenation, or sulfonation, would require exceptionally harsh reaction conditions and would likely result in low yields, if the reaction proceeds at all. organicchemistrytutor.commasterorganicchemistry.com

If a reaction were to be forced, the directing effects of the existing substituents would come into play. The hydroxyl/oxo group is an ortho-, para-director, while the halogens are also ortho-, para-directors but deactivating. The only available position for substitution is C4. Given the strong deactivation of the ring, predicting the outcome is difficult, and such reactions are generally not a primary strategy for derivatizing this scaffold.

Reductive Dehalogenation and Selective Halogen Removal

The presence of two different halogen atoms on the pyridine ring offers the opportunity for selective dehalogenation. Reductive dehalogenation involves the replacement of a carbon-halogen bond with a carbon-hydrogen bond. The selectivity of this process is dictated by the difference in the carbon-halogen bond dissociation energies. wikipedia.org

The trend for bond dissociation energies for carbon-halogen bonds is: C-F > C-Cl > C-Br > C-I wikipedia.org

This trend indicates that the C-I bond is the weakest and therefore the most susceptible to cleavage. Consequently, it is possible to selectively remove the iodine atom from 6-bromo-5-iodopyridin-2-ol while leaving the bromine atom intact. This can typically be achieved using controlled catalytic hydrogenation (e.g., H₂, Pd/C) or other mild reducing agents. More forceful reduction conditions would lead to the removal of both halogen atoms.

| Reaction | Potential Reagents | Expected Major Product | Underlying Principle |

|---|---|---|---|

| Selective Deiodination | Mild catalytic hydrogenation (e.g., H₂, Pd/C, controlled conditions), Zn/AcOH | 6-Bromopyridin-2-ol | Lower C-I bond dissociation energy compared to C-Br. wikipedia.org |

| Complete Dehalogenation | Forcier catalytic hydrogenation (e.g., H₂, Pd/C, high pressure/temp) | Pyridin-2-ol | Cleavage of both C-I and C-Br bonds. |

Ring-Opening and Rearrangement Reactions Involving 6-Bromo-5-iodopyridin-2-ol

While less common than substitutions, pyridinium (B92312) rings can undergo ring-opening and rearrangement reactions, typically following an initial activation step. For a substrate like 6-bromo-5-iodopyridin-2-ol, such transformations would likely proceed via the pyridone tautomer.

One established strategy for pyridine functionalization involves a ring-opening, functionalization, and ring-closing sequence. chemrxiv.org This can be initiated by N-activation (e.g., with 2,4-dinitrochlorobenzene to form a Zincke salt), which makes the ring susceptible to nucleophilic attack. A nucleophile can then attack the C2 or C6 position, leading to the cleavage of the C-N bond and the formation of a reactive open-chain intermediate, such as a Zincke imine. chemrxiv.orgchemrxiv.org This intermediate can then be modified and subsequently cyclized to form a new pyridine derivative.

Although specific examples involving 6-bromo-5-iodopyridin-2-ol are not prevalent, the general principles suggest that N-alkylation or N-acylation of the pyridone tautomer could create a pyridinium species susceptible to ring-opening by a strong nucleophile. The subsequent fate of the resulting highly functionalized open-chain compound would depend on the specific reagents and reaction conditions employed. Rearrangement reactions, such as the semi-pinacol rearrangement, have also been observed in dearomatized pyridine systems, suggesting that complex skeletal transformations could be accessible from this scaffold under specific electrophilic activation conditions. bris.ac.uk

Computational Analysis of 6-Bromo-5-iodopyridin-2-ol Remains an Unexplored Area of Research

A thorough review of publicly available scientific literature and chemical databases has revealed a significant gap in the computational and theoretical investigation of the chemical compound 6-Bromo-5-iodopyridin-2-ol. Despite its potential relevance in various fields of chemical synthesis and materials science, no specific studies detailing its electronic structure, reactivity, or spectroscopic properties through computational methods could be identified.

This absence of dedicated research means that critical data required for a comprehensive computational analysis, as outlined in the requested article structure, is not available. This includes fundamental aspects such as:

Density Functional Theory (DFT) Calculations: No published data exists on the optimized molecular geometry, energetics, or the electronic distribution within 6-Bromo-5-iodopyridin-2-ol.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity, have not been reported.

Electrostatic Potential Maps: Visual representations of charge distribution that help in understanding intermolecular interactions are not available for this specific compound.

Predicted Spectroscopic Parameters: There are no computational predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies, which are vital for its characterization.

Reaction Mechanism Modeling: The energetics of potential reaction pathways, including activation energies and transition states involving this molecule, have not been computationally modeled.

While general computational studies on other halogenated pyridinol derivatives and related halogenated organic molecules have been conducted, the specific combination of bromine and iodine substituents at the 6- and 5-positions of the pyridin-2-ol scaffold presents a unique electronic and steric environment. Therefore, extrapolating data from other compounds would not provide the scientifically accurate and specific information required for the requested article.

The field of computational chemistry relies on such specific investigations to provide deeper insights into molecular behavior. The lack of these studies for 6-Bromo-5-iodopyridin-2-ol highlights an opportunity for future research to elucidate its properties and potential applications. Until such research is undertaken and published, a detailed and accurate computational chemistry article on this specific compound cannot be generated.

Computational Chemistry and Theoretical Investigations of 6 Bromo 5 Iodopyridin 2 Ol

Computational Modeling of Reaction Mechanisms and Transition States

Solvent Effects on Reactivity

Without computational studies, the influence of different solvents on the reactivity of 6-Bromo-5-iodopyridin-2-ol is purely speculative. Theoretical investigations would typically employ computational models to predict how the polarity and other properties of a solvent might affect the compound's electronic structure, transition states, and reaction pathways. Such data is essential for optimizing synthetic routes and understanding reaction mechanisms.

Molecular Dynamics Simulations

There are no records of molecular dynamics simulations being performed for 6-Bromo-5-iodopyridin-2-ol. These simulations are instrumental in studying the dynamic behavior of molecules, including their interactions with catalysts, surfaces, or biological macromolecules. The lack of such studies means that the compound's conformational landscape and its potential for intermolecular interactions have not been characterized.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

The calculation of quantum chemical descriptors is a fundamental aspect of modern computational chemistry, providing insights into a molecule's stability, reactivity, and electronic properties. Descriptors such as HOMO-LUMO energy gaps, Mulliken charges, and electrostatic potential maps are vital for establishing structure-reactivity relationships. For 6-Bromo-5-iodopyridin-2-ol, these descriptors have not been computationally determined and reported in the scientific literature.

Applications of 6 Bromo 5 Iodopyridin 2 Ol As a Versatile Building Block in Complex Molecule Synthesis

Precursor to Diversely Substituted Pyridine (B92270) Scaffolds

The strategic placement of both a bromo and an iodo substituent on the pyridin-2-ol core renders 6-bromo-5-iodopyridin-2-ol an excellent substrate for sequential cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond towards oxidative addition in palladium-catalyzed cycles, a cornerstone of modern organic synthesis. This reactivity difference allows for selective functionalization at the 5-position, leaving the bromine atom at the 6-position intact for a subsequent, distinct transformation. This stepwise approach is crucial for the regioselective synthesis of polysubstituted pyridines, which are prevalent motifs in many areas of chemical science.

Common cross-coupling reactions that can be employed include Suzuki, Stille, Negishi, and Sonogashira couplings. For instance, a Suzuki coupling could be used to introduce an aryl or heteroaryl group at the 5-position, followed by a Sonogashira coupling to install an alkyne at the 6-position. This selective one-pot or stepwise functionalization provides a powerful tool for creating molecular diversity from a single, readily accessible precursor.

Polysubstituted pyridines are fundamental components of ligands used in coordination chemistry and catalysis. The ability to introduce different functional groups with high regiocontrol makes 6-bromo-5-iodopyridin-2-ol an attractive starting material for novel ligand design. Through sequential cross-coupling reactions, bipyridine and terpyridine structures, which are celebrated for their strong chelation to metal ions, can be synthesized. mdpi.com

For example, the Stille or Suzuki coupling of 6-bromo-5-iodopyridin-2-ol with a stannylated or boronylated pyridine derivative at the 5-position would yield a bipyridine scaffold. The remaining bromine atom at the 6-position can then be subjected to a second coupling reaction to introduce another pyridine ring or a different coordinating group, leading to complex tridentate or higher-order ligands. The 2-hydroxyl group can also participate in metal coordination or be used as a handle for further derivatization, adding another layer of versatility to the resulting ligands. The synthesis of compounds like 2,6-diaminopyridine derivatives from 2,6-dibromopyridine (B144722) highlights the utility of dihalopyridines in building ligand frameworks. georgiasouthern.edu

The di-functional nature of 6-bromo-5-iodopyridin-2-ol also positions it as a valuable monomer for the synthesis of advanced materials. Halogenated heterocycles, such as the related compound 2-amino-5-bromo-3-iodopyridine, are recognized as important intermediates for materials science, particularly in the field of organic electronics. nbinno.com These building blocks can be used to create monomers and oligomers that are then polymerized into conductive or semiconductive materials. nbinno.com

By analogy, 6-bromo-5-iodopyridin-2-ol can serve as a precursor to conjugated polymers. For example, repeated Sonogashira or Suzuki polycondensation reactions could be employed to create polymers with a pyridine-containing backbone. The electronic properties of these materials, such as their band gap and charge transport capabilities, can be fine-tuned by carefully selecting the co-monomers used in the polymerization process. Such polymers are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nbinno.com

Intermediate in the Total Synthesis of Natural Products

While specific examples detailing the use of 6-bromo-5-iodopyridin-2-ol in the total synthesis of natural products are not prominently documented, its structural features make it a plausible intermediate for constructing natural products containing a polysubstituted pyridin-2-one core. Many alkaloids and other bioactive natural products feature such heterocyclic systems.

A hypothetical synthetic route could involve an initial cross-coupling reaction at the 5-position (C-I bond) to install a key side chain of the natural product. This could be followed by an intramolecular reaction, such as a Heck cyclization, involving a substituent introduced at the 6-position (via the C-Br bond), to form an adjacent ring system. Alternatively, the pyridin-2-ol could be a late-stage intermediate where the halogen atoms are used to introduce final substituents required for biological activity. The principles of using dihalopyridines for building complex molecular architectures are well-established in organic synthesis.

Role in the Synthesis of Advanced Pharmaceutical Intermediates

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Halogenated pyridines are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, the related compound 2-amino-5-bromo-3-iodopyridine is a vital intermediate for synthesizing tyrosine kinase inhibitors used in cancer therapy. ijssst.infogoogle.com This highlights the importance of polysubstituted pyridine derivatives in drug discovery.

6-Bromo-5-iodopyridin-2-ol can serve as a precursor to novel pharmaceutical intermediates. Its versatile handles allow for the exploration of chemical space around the pyridine core. Through sequential Suzuki or Buchwald-Hartwig amination reactions, complex molecules can be assembled. guidechem.com For instance, an aryl group could be added at the 5-position, and an amine-containing substituent could be installed at the 6-position, leading to structures with potential biological activity. The ability to generate a library of diverse compounds from a single intermediate is highly valuable in the hit-to-lead and lead optimization phases of drug development.

Utilization in Agrochemistry and Specialty Chemical Synthesis

Similar to pharmaceuticals, the agrochemical industry relies heavily on heterocyclic chemistry. Many successful herbicides, insecticides, and fungicides contain a substituted pyridine ring. The specific substitution pattern on the ring is critical for the compound's efficacy and selectivity.

6-Bromo-5-iodopyridin-2-ol provides a platform for synthesizing novel agrochemical candidates. The bromo and iodo groups can be replaced with various functional groups known to impart biological activity in agrochemical contexts, such as trifluoromethyl groups or substituted phenyl ethers. The selective nature of the cross-coupling reactions allows for the systematic modification of the pyridine scaffold to optimize for target-specific activity and desirable physicochemical properties.

Design and Synthesis of Photoactive or Optoelectronic Materials via 6-Bromo-5-iodopyridin-2-ol Derivatives

Derivatives of 6-bromo-5-iodopyridin-2-ol are promising candidates for the development of novel photoactive and optoelectronic materials. By extending the π-conjugated system through cross-coupling reactions, molecules with tailored photophysical properties can be synthesized.

For example, attaching electron-donating and electron-accepting groups at the 5- and 6-positions can create "push-pull" systems, which often exhibit interesting properties such as strong fluorescence or large two-photon absorption cross-sections. Such molecules have applications as fluorescent probes for biological imaging, sensors for detecting specific analytes, or as active components in organic electronic devices. The incorporation of the pyridine nitrogen and the 2-hydroxyl group can also be used to modulate the emission wavelength and quantum yield of the resulting fluorophores. The synthesis of functional polymers from related building blocks for use in OLEDs demonstrates the potential of this chemical class in materials science. nbinno.com

Future Research Directions and Emerging Paradigms for 6 Bromo 5 Iodopyridin 2 Ol

Development of Novel Catalytic Systems for Functionalization

The presence of two different halogens (iodine and bromine) on the pyridine (B92270) ring of 6-bromo-5-iodopyridin-2-ol presents a prime opportunity for selective, stepwise functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this strategy. Generally, in palladium-catalyzed cross-coupling reactions, the C-I bond is more reactive and will undergo oxidative addition more readily than the C-Br bond. This intrinsic reactivity difference allows for the selective modification of the C5 position.

Future research will focus on the development of highly sophisticated catalytic systems that can either enhance this natural selectivity or, more challengingly, reverse it. Key areas of exploration include:

Ligand-Controlled Selectivity: The design of novel ligands, particularly bulky N-heterocyclic carbenes (NHCs) or phosphines, can finely tune the steric and electronic environment of the metal catalyst (e.g., palladium). nsf.govnih.gov This can lead to catalysts that selectively activate the typically less reactive C-Br bond, leaving the C-I bond intact for subsequent transformations. This approach opens up unexplored chemical space by allowing access to isomers that are not available through conventional methods. nsf.gov

Orthogonal Catalysis: Researchers may explore the use of different metal catalysts (e.g., palladium, copper, nickel) that exhibit orthogonal reactivity towards the C-I and C-Br bonds. A catalytic system might be developed where one metal selectively couples at the iodine position, and another, in the same pot or in a subsequent step, functionalizes the bromine position without mutual interference.

Site-Selective C-H Functionalization: Beyond cross-coupling at the halogenated positions, advanced catalytic systems could enable direct C-H functionalization at the remaining open position on the pyridine ring. This would provide an atom-economical route to tri-substituted pyridine derivatives.

The ability to precisely control which halogen reacts allows for a modular approach to synthesizing a diverse library of compounds from a single, versatile starting material. nih.gov

Flow Chemistry and Continuous Processing Methodologies for Synthesis and Derivatization

Flow chemistry, or continuous manufacturing, is rapidly moving from a niche technology to a mainstream tool in the pharmaceutical and fine chemical industries. contractpharma.comchemicalindustryjournal.co.uk The synthesis and derivatization of 6-bromo-5-iodopyridin-2-ol are well-suited for this technology due to its numerous advantages over traditional batch processing. syrris.comasynt.com

Key benefits include:

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer. contractpharma.comnih.gov This enables precise control over reaction temperature, pressure, and residence time, often leading to cleaner reactions, higher yields, and improved impurity profiles. contractpharma.com

Scalability and Automation: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running parallel reactors), which is often simpler and more reliable than scaling up batch reactors. chemicalindustryjournal.co.uk Furthermore, flow systems can be fully automated, allowing for efficient process optimization and integration with real-time analysis. syrris.com

Telescoped Synthesis: Multi-step synthetic sequences can be "telescoped" by linking multiple flow reactors in series. nih.gov This allows for the direct conversion of a starting material to a final product without the need to isolate and purify intermediates, saving time, resources, and reducing waste. nih.gov

Future work will involve designing end-to-end continuous processes for both the initial synthesis of 6-bromo-5-iodopyridin-2-ol and its subsequent derivatization via selective cross-coupling reactions.

Integration with Machine Learning and AI in Synthetic Route Design

This emerging paradigm offers several advantages:

Novel Route Discovery: AI retrosynthesis tools are trained on massive databases containing millions of published chemical reactions. chemcopilot.com This allows them to identify non-obvious disconnections and suggest novel synthetic routes that may not be apparent to a human chemist, who might be constrained by experience or bias. chemcopilot.com

Optimization of Reaction Conditions: ML models can predict the outcomes of reactions with high accuracy, helping chemists to select the optimal reagents, catalysts, and conditions to maximize yield and minimize byproducts.

Sustainability by Design: AI platforms can be programmed to prioritize routes that align with the principles of green chemistry. By evaluating pathways based on metrics like atom economy, process mass intensity (PMI), and the use of hazardous solvents, these tools can guide chemists toward more environmentally benign syntheses. ijnc.ir

Application to Heterocycles: Given the prevalence of heterocycles in medicinal chemistry, specialized ML models are being developed to tackle the unique challenges of their synthesis. chemrxiv.orgox.ac.ukacs.org These tools can improve the prediction accuracy for reactions that form or modify heterocyclic rings. ox.ac.ukacs.org

Exploration of Sustainable and Green Chemistry Approaches

The chemical industry is under increasing pressure to adopt more sustainable practices that minimize environmental impact. researchgate.netrsc.org The principles of green chemistry provide a framework for designing safer, more efficient, and environmentally friendly chemical processes. researchgate.net For the synthesis and derivatization of 6-bromo-5-iodopyridin-2-ol, several green chemistry avenues are ripe for exploration.

Alternative Solvents and Reaction Media: Research will focus on replacing traditional volatile organic compounds (VOCs) with greener alternatives. This includes the use of water as a solvent, potentially aided by micellar catalysis to solubilize organic reactants, or employing biomass-derived solvents. researchgate.netrsc.org

Energy-Efficient Methodologies: Techniques such as photochemistry and electrochemistry are gaining traction as sustainable alternatives to thermally driven reactions. nih.gov These methods often operate at ambient temperature and pressure, reducing energy consumption. Photochemical reactions, which use light as a "traceless" reagent, are particularly well-suited for integration into flow chemistry systems. nih.gov

Catalysis with Earth-Abundant Metals: While palladium is a highly effective catalyst, it is also a precious and costly metal. A key goal of green chemistry is to develop catalytic systems based on more abundant and less toxic first-row transition metals, such as iron, copper, or nickel.

Waste Reduction and Atom Economy: Future synthetic strategies will be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net This, combined with the use of recyclable catalysts and the minimization of protecting group chemistry, will significantly reduce waste generation. researchgate.net

By embracing these sustainable approaches, the chemical community can ensure that the synthesis of valuable molecules like 6-bromo-5-iodopyridin-2-ol is achieved with minimal environmental footprint. ijnc.ir

Q & A

Q. Basic Research Focus

- NMR :

- ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) and hydroxyl (-OH, δ ~10 ppm, broad). Coupling patterns confirm substitution positions .

- 13C NMR : Halogenated carbons show deshielding (C-Br: ~115 ppm; C-I: ~90 ppm) .

- X-ray Crystallography : Resolves bond angles/geometry (e.g., C-I bond length ~2.09 Å) and confirms regiochemistry .

- Mass Spectrometry : ESI-MS detects molecular ion [M+H]⁺ at m/z 300.89 (C₅H₄BrINO) .

How can researchers resolve contradictions in reported reactivity of 6-Bromo-5-iodopyridin-2-ol during cross-coupling reactions?

Advanced Research Focus

Discrepancies in Suzuki-Miyaura coupling yields (e.g., Br vs. I reactivity) arise from:

- Competitive Oxidative Addition : Pd catalysts may preferentially activate C-Br over C-I bonds due to lower bond dissociation energy (C-Br: ~65 kcal/mol; C-I: ~55 kcal/mol) .

- Solution :

What strategies are recommended for designing Structure-Activity Relationship (SAR) studies on 6-Bromo-5-iodopyridin-2-ol derivatives?

Q. Advanced Research Focus

Derivatization :

- Replace -OH with -OAc/-OMe to probe hydrogen bonding’s role in bioactivity .

- Substitute Br/I with smaller halogens (Cl/F) to assess steric effects .

Biological Assays :

- In vitro : Test antimicrobial activity via MIC assays against S. aureus and E. coli .

- In silico : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes .

Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

How should researchers address discrepancies in solubility data for 6-Bromo-5-iodopyridin-2-ol across solvents?

Advanced Research Focus

Reported solubility variations (e.g., DMSO vs. water) stem from:

- Polarity Effects : The compound’s logP (~2.5) favors dissolution in aprotic solvents (DMSO, DMF) over water .

- Experimental Design :

What computational tools are available for predicting synthetic pathways of 6-Bromo-5-iodopyridin-2-ol derivatives?

Q. Advanced Research Focus

- Retrosynthesis Software :

- Pistachio/Reaxys : Generates routes using halogenation and protection/deprotection steps .

- AI Models : Predict feasible reactions (e.g., SNAr, Ullmann coupling) via training on USPTO datasets .

- DFT Calculations :

How can researchers mitigate decomposition of 6-Bromo-5-iodopyridin-2-ol under storage conditions?

Q. Basic Research Focus

- Light Sensitivity : Store in amber vials at -20°C to prevent photolytic C-I bond cleavage .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the hydroxyl group .

- Purity Checks : Monitor degradation via periodic HPLC (C18 column, MeOH:H₂O = 70:30) .

Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines; prioritize PubChem, CAS, and peer-reviewed methods.

- Advanced questions emphasize mechanistic analysis and experimental design, while basic questions focus on foundational techniques.

- Contradictions are resolved via systematic variation of conditions and computational validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.